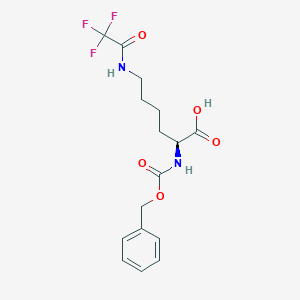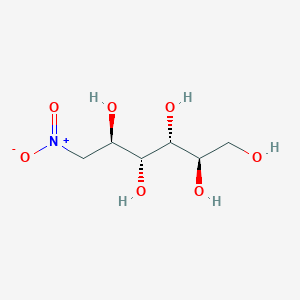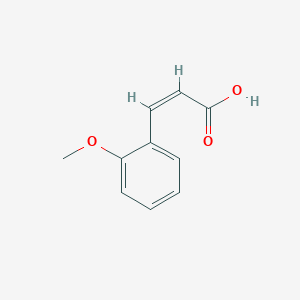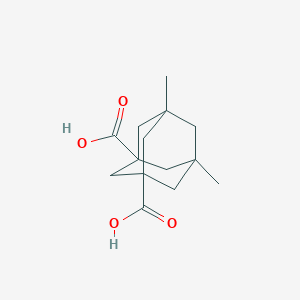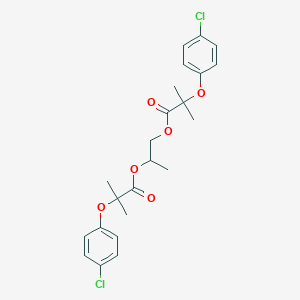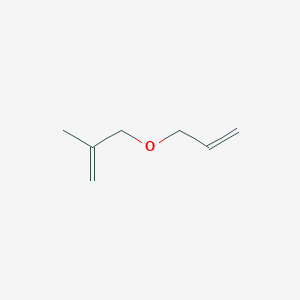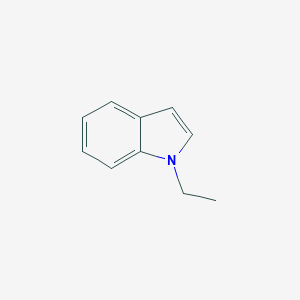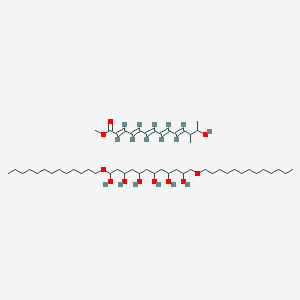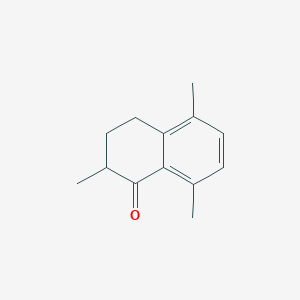
2,5,8-Trimethyl-1-tetralone
説明
2,5,8-Trimethyl-1-tetralone, also known as TMNT, is a chemical compound that belongs to the class of tetralones. It is a yellowish-brown solid that is commonly used in scientific research due to its unique properties. TMNT has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 2,5,8-Trimethyl-1-tetralone is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain. 2,5,8-Trimethyl-1-tetralone has been found to increase dopamine and serotonin levels, which may contribute to its antidepressant and antiparkinsonian effects. Additionally, 2,5,8-Trimethyl-1-tetralone has been found to have antioxidant properties, which may also contribute to its neuroprotective effects.
生化学的および生理学的効果
2,5,8-Trimethyl-1-tetralone has been found to have a range of biochemical and physiological effects. In addition to its effects on the central nervous system, 2,5,8-Trimethyl-1-tetralone has been found to have anti-inflammatory properties and may be useful in the treatment of various inflammatory disorders. Additionally, 2,5,8-Trimethyl-1-tetralone has been found to have anticancer properties, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using 2,5,8-Trimethyl-1-tetralone in scientific research is its unique properties. 2,5,8-Trimethyl-1-tetralone has a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Additionally, the synthesis of 2,5,8-Trimethyl-1-tetralone is relatively straightforward, making it easy to obtain for research purposes. However, one limitation of using 2,5,8-Trimethyl-1-tetralone is its potential toxicity. 2,5,8-Trimethyl-1-tetralone has been found to be toxic at high doses, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for the use of 2,5,8-Trimethyl-1-tetralone in scientific research. One area of interest is in the development of new treatments for neurological disorders. 2,5,8-Trimethyl-1-tetralone has been found to have a range of effects on the central nervous system, making it a potential candidate for the development of new drugs. Additionally, the anticancer properties of 2,5,8-Trimethyl-1-tetralone make it a potential candidate for cancer therapy. Further research is needed to fully understand the potential of 2,5,8-Trimethyl-1-tetralone in these areas.
合成法
The synthesis of 2,5,8-Trimethyl-1-tetralone involves the reaction between 2,3,4-trimethoxybenzaldehyde and methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a series of intermediates, ultimately leading to the formation of 2,5,8-Trimethyl-1-tetralone. The synthesis of 2,5,8-Trimethyl-1-tetralone is relatively straightforward and has been well-established in the literature.
科学的研究の応用
2,5,8-Trimethyl-1-tetralone has been used in a variety of scientific research applications due to its unique properties. One of the most notable applications of 2,5,8-Trimethyl-1-tetralone is in the study of the central nervous system. 2,5,8-Trimethyl-1-tetralone has been found to have a range of effects on the brain, including the modulation of dopamine and serotonin levels. This makes it a valuable tool for studying various neurological disorders, such as Parkinson's disease and depression.
特性
IUPAC Name |
2,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-8-4-5-9(2)12-11(8)7-6-10(3)13(12)14/h4-5,10H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGVLPASJKWUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=CC(=C2C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292134 | |
| Record name | 2,5,8-Trimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8-Trimethyl-1-tetralone | |
CAS RN |
10468-59-4 | |
| Record name | 2,8-Trimethyl-1-tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,8-Trimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



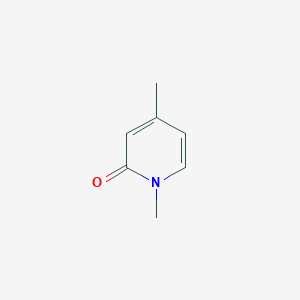
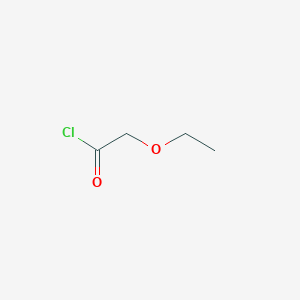
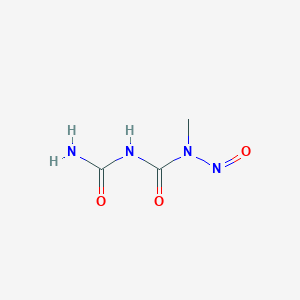
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)
